molecular formula C13H14N4OS B2612561 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2097899-69-7

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2612561
CAS No.: 2097899-69-7
M. Wt: 274.34
InChI Key: TZCUCBHCPHAVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a pyrimidine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting key biological pathways. The azetidine ring may enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds .

Properties

IUPAC Name

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(5-10-2-4-19-8-10)17-6-11(7-17)16-12-1-3-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCUCBHCPHAVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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